Methyl thioformylglycinate

Description

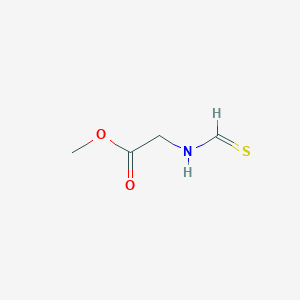

Methyl thioformylglycinate is a synthetic organic compound hypothesized to consist of a glycine backbone modified with a thioformyl group (-SC(O)-) and a methyl ester moiety at the carboxylate terminus. While direct references to this compound are absent in the provided evidence, its structure can be inferred from its nomenclature. Thioesters like this compound are critical in biochemical and synthetic applications due to their reactivity, particularly in nucleophilic acyl substitution reactions. Such compounds may serve as intermediates in peptide synthesis or as protective groups for thiols in organic chemistry. However, the lack of explicit data in the provided sources necessitates comparisons with structurally or functionally analogous compounds, such as methyl thioglycolate and other methyl esters, to infer its properties and applications.

Properties

Molecular Formula |

C4H7NO2S |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

methyl 2-(methanethioylamino)acetate |

InChI |

InChI=1S/C4H7NO2S/c1-7-4(6)2-5-3-8/h3H,2H2,1H3,(H,5,8) |

InChI Key |

BEMHKVUNDGZRBB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC=S |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Additions

The thioformyl group reacts with amines and hydrazines:

-

With primary amines : Forms thioamide derivatives via enamine ligation (Fig. 1A).

Cyclization Reactions

Under microwave irradiation, methyl thioformylglycinate participates in multicomponent reactions to form heterocycles:

Redox Reactions

-

Reduction : The thioformyl group can be reduced to a thiol (-SH) using agents like DTT, forming transient thioacetals .

-

Oxidation : Limited data, but sulfur oxidation to sulfoxides/sulfones is plausible under strong oxidizers .

Ligation Chemistry

This compound serves as a molecular probe for site-directed modifications:

-

Enamine formation : Reacts with aromatic amines (e.g., 4-aminophenyl trifluoromethyl sulfonamide) to yield stable enamines (Table 1) .

-

Hydrazone formation : Instantaneous reaction with 4-hydrozophenylsulfonic acid (<2 min) .

Table 1: Representative Ligation Reactions

| Substrate | Product | Reaction Time | Conversion |

|---|---|---|---|

| Aromatic amines | Enamines | 10–15 min | ~80% |

| Hydrazines | Hydrazones | <2 min | 100% |

| Thiols (e.g., DTT) | Hemi-thioacetals | Variable | Transient |

Biological and Catalytic Relevance

-

Enzyme inhibition : Derivatives show activity against protein tyrosine phosphatases (PTP1B and SHP2), with IC₅₀ values in the micromolar range .

-

Coordination chemistry : The thioformyl group binds metal ions, enabling applications in catalysis .

Stability and Handling

Comparison with Similar Compounds

Structural Comparison :

- Methyl thioformylglycinate likely differs from methyl thioglycolate by the presence of a thioformyl group (-SC(O)-) instead of a thiomethyl (-SCH₂-) group. This structural distinction impacts reactivity; thioformyl groups are more electrophilic, enhancing susceptibility to nucleophilic attack.

Physical Properties :

- For example, methyl salicylate (a methyl ester of salicylic acid) has a boiling point of ~222°C and moderate water solubility, as noted in VOC studies .

Methyl Esters of Diterpenoid Acids

Functional Group Stability :

- Methyl esters such as sandaracopimaric acid methyl ester and communic acid methyl ester (, Figure 2) demonstrate enhanced stability compared to free acids, enabling their use in gas chromatography (GC) analyses . Similarly, this compound’s ester group would likely improve its stability under acidic conditions.

Analytical Utility :

- These diterpenoid methyl esters are identified via GC-mass spectrometry (GC-MS) through characteristic fragmentation patterns . This compound would require analogous analytical methods for identification, with distinct mass spectral peaks due to its sulfur-containing functional groups.

Methylglyoxal and Thioflavin T

Reactivity Context :

- Methylglyoxal, a glycating agent, modifies amino groups in proteins (), suggesting that this compound might participate in similar glycation or crosslinking reactions due to its electrophilic thioformyl moiety. Thioflavin T, a benzothiazole dye, shares sulfur-based reactivity but is structurally distinct .

Data Tables

Table 1: Comparative Properties of Methyl Esters and Analogues

Table 2: Reactivity Comparison

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

- This compound could expand this utility by enabling glycine-specific modifications.

- Analytical Challenges: The identification of methyl esters in complex mixtures (e.g., plant resins) via GC-MS underscores the need for standardized protocols to characterize novel thioesters like this compound.

- Biological Relevance : Methylglyoxal’s glycation effects suggest that this compound might interact with biomolecules, warranting toxicity studies if used in biomedical contexts.

Q & A

Q. How can computational modeling elucidate the mechanistic interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes. Validate with MD simulations (GROMACS) under physiological conditions. Cross-reference with experimental mutagenesis data to confirm critical residues. Use QSAR models to correlate structural features with activity .

Q. What strategies resolve contradictory data on this compound’s reactivity in different solvent systems?

- Methodological Answer : Replicate conflicting studies with standardized protocols (e.g., solvent purity, inert atmosphere). Analyze solvent effects using Kamlet-Taft parameters or COSMO-RS theory. Conduct meta-analyses of published data to identify systematic biases (e.g., inadequate blinding or allocation concealment) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics?

- Methodological Answer : Use radiolabeled compounds (e.g., -methyl thioformylglycinate) for tracking absorption/distribution. Employ LC-MS/MS for plasma/tissue quantification. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate bioavailability and half-life. Address ethical and confounding variables via randomization and blinding .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer : Use Hill slope models or Bayesian hierarchical models to fit asymmetric data. Apply bootstrapping to estimate confidence intervals for EC values. For multi-parametric datasets, employ PCA or machine learning (e.g., random forests) to identify latent variables .

Methodological Frameworks for Rigor

- Experimental Design : Adhere to PRISMA guidelines for systematic reviews of existing data and Cochrane standards for intervention studies to minimize bias .

- Bias Mitigation : Implement allocation concealment, double-blinding, and intention-to-treat analysis to reduce Type I/II errors, as empirical evidence shows these factors exaggerate treatment effects by 17–41% .

- Data Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and PICO frameworks to structure hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.